molecular formula C16H28O3 B594567 1-butoxypentane;formaldehyde;phenol CAS No. 129870-78-6

1-butoxypentane;formaldehyde;phenol

Cat. No.: B594567
CAS No.: 129870-78-6
M. Wt: 268.397
InChI Key: VLGYQQCQFYPNIY-UHFFFAOYSA-N
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Description

Properties

CAS No.

129870-78-6

Molecular Formula

C16H28O3

Molecular Weight

268.397

IUPAC Name

1-butoxypentane;formaldehyde;phenol

InChI

InChI=1S/C9H20O.C6H6O.CH2O/c1-3-5-7-9-10-8-6-4-2;7-6-4-2-1-3-5-6;1-2/h3-9H2,1-2H3;1-5,7H;1H2

InChI Key

VLGYQQCQFYPNIY-UHFFFAOYSA-N

SMILES

CCCCCOCCCC.C=O.C1=CC=C(C=C1)O

Synonyms

Phenol, polymer with formaldehyde, Bu ether

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst. The reaction can proceed via two main routes:

Industrial Production Methods

Industrial production of phenolic resins typically involves the use of formaldehyde in its aqueous form (formalin) and phenol. The reaction conditions are carefully controlled to achieve the desired molecular weight and properties of the resin. The process can be carried out in batch or continuous reactors, depending on the scale of production .

Comparison with Similar Compounds

Formaldehyde

Formaldehyde (CH₂O) is a simple aldehyde widely used in synthesizing resins, particularly phenol-formaldehyde (PF) resins. It reacts with phenol under alkaline or acidic conditions to form cross-linked polymers with high thermal stability and mechanical strength. However, its high toxicity and regulatory restrictions (e.g., REACH regulations) drive efforts to reduce its use in industrial applications .

Phenol

Phenol (C₆H₅OH) is an aromatic alcohol critical in PF resin synthesis. Its three reactive sites (two ortho and one para) allow extensive cross-linking with formaldehyde. However, its petroleum-derived origin and environmental concerns have spurred research into bio-based substitutes like lignin-derived phenols or bio-oil components .

1-Butoxypentane

Consequently, this article focuses on formaldehyde and phenol, as the literature primarily addresses their roles in resin chemistry and substitution strategies.

Comparison with Similar Compounds

Phenol vs. Bio-Oil-Derived Phenolic Compounds

Bio-oil, produced via microwave-assisted pyrolysis of lignin, contains substituted phenols (e.g., coumarins, 4-methylcoumarin) with reduced reactivity due to occupied ortho and para positions. Key comparisons include:

  • Reactivity: Bio-oil phenols form smaller polymers than phenol, lowering resin cross-linking efficiency .
  • Performance: Substituting 30% phenol with bio-oil at 140°C curing temperature maintains anti-swelling efficiency (ASE) comparable to pure PF resin. Higher substitutions (45%) reduce ASE by 15–20% .
  • Free Formaldehyde : Bio-oil substitution increases free formaldehyde content due to fewer reactive sites, necessitating additives (e.g., amines) for mitigation .

Table 1: Phenol vs. Bio-Oil Substitutes in PF Resins

Parameter Pure Phenol 30% Bio-Oil Substitution 45% Bio-Oil Substitution
ASE at 140°C (%) 100 98–100 80–85
Free Formaldehyde (%) 0.10 0.15–0.20 0.30–0.40
Thermal Stability (°C) 300 280–290 260–270
Source

Formaldehyde vs. Glyoxal

Glyoxal (C₂H₂O₂) is a bio-based aldehyde explored as a formaldehyde substitute. Key differences include:

  • Toxicity : Glyoxal has lower toxicity but reduced resin cross-linking efficiency .
  • Curing Behavior : Glyoxal-based resins require higher curing temperatures (160°C vs. 140°C for formaldehyde) .

PF Resins vs. Bio-Oil-Modified Resins

Bio-oil-modified resins exhibit trade-offs between sustainability and performance:

  • Leaching Resistance : Resins with >30% bio-oil content show 20–30% higher mass loss (MLResin) due to incomplete cell-wall penetration .
  • Curing Energy : Bio-oil substitution increases curing enthalpy by 10–15%, raising production costs .

Table 3: PF Resin vs. Bio-Oil-Modified Resin Performance

Parameter Pure PF Resin 30% Bio-Oil Resin
ASE (%) 100 98–100
MLResin after Leaching (%) 5.0 6.5–7.0
Curing Enthalpy (J/g) 250 280–290
Industrial Viability High Moderate
Source

Key Research Findings

Optimal Substitution Levels: Up to 30% phenol substitution with bio-oil at 140°C curing maintains resin performance .

Curing Temperature : Higher temperatures (140°C vs. 120°C) improve ASE by 15–20% and reduce leaching .

Formaldehyde Mitigation : Additives like hydroxyamine hydrochloride reduce free formaldehyde content in bio-oil resins by 30–40% .

Industrial Challenges : Bio-oil resins require energy-intensive curing and homogeneity control to prevent phase separation .

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